molecular formula C8H7BrF3NS B6210890 2-bromo-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole CAS No. 1566087-98-6

2-bromo-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole

Cat. No.: B6210890
CAS No.: 1566087-98-6
M. Wt: 286.1
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Description

2-Bromo-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the benzothiazole ring

Preparation Methods

The synthesis of 2-bromo-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole can be achieved through several synthetic routes. One common method involves the bromination of 6-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained to ensure selective bromination at the desired position .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods often optimize reaction conditions to improve yield and reduce production costs.

Chemical Reactions Analysis

2-Bromo-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction.

Scientific Research Applications

2-Bromo-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

    Industry: In the industrial sector, it is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar compounds to 2-bromo-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole include:

    2-Bromo-6-(trifluoromethyl)pyridine: This compound also contains a bromine and trifluoromethyl group but is based on a pyridine ring instead of a benzothiazole ring.

    2-Bromo-6-(trifluoromethyl)benzo[d]thiazole:

The uniqueness of this compound lies in its combination of bromine and trifluoromethyl groups on a tetrahydrobenzothiazole ring, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

1566087-98-6

Molecular Formula

C8H7BrF3NS

Molecular Weight

286.1

Purity

95

Origin of Product

United States

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